N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide is a synthetic organic compound characterized by a 3-phenylpropanamide backbone modified with a cyclopropyl group, a furan-2-yl substituent, and a hydroxyethyl moiety. This structure combines aromatic (phenyl, furan), alicyclic (cyclopropyl), and polar (hydroxyethyl) functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGNESJSRRTZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas.
Mode of Action
It’s worth noting that furan-containing compounds, in general, have been known to interact with various biological targets, leading to a range of therapeutic effects.
Biochemical Pathways
Furan derivatives have been known to influence various biochemical pathways, contributing to their diverse therapeutic effects. For instance, cyclopropane, a structural motif present in the compound, is widespread in natural products and is usually essential for biological activities.
Scientific Research Applications
Medicinal Chemistry
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide is being investigated for its potential therapeutic properties. The compound's structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Studies have shown that derivatives of cyclopropyl and furan can inhibit tumor growth by interfering with cellular signaling pathways. For instance, one study demonstrated that a related compound significantly reduced the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
Biological Research
The compound serves as a valuable tool in biological studies, particularly in understanding molecular interactions and enzyme activity.
Application in Enzyme Studies
this compound can be utilized to probe enzyme active sites due to its unique functional groups. Its ability to form hydrogen bonds and hydrophobic interactions allows researchers to investigate binding affinities and mechanisms of action.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibitors, this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways. The research highlighted its potential role as a lead compound for developing new inhibitors targeting metabolic disorders.
Materials Science
The stability and reactivity of this compound make it suitable for applications in materials science.
Development of Polymers
Researchers are exploring the use of this compound in synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance. The incorporation of cyclopropyl and furan units into polymer backbones may lead to materials with unique mechanical properties.
Case Study: Polymer Synthesis
A recent study reported the successful incorporation of this compound into a polymer matrix, resulting in materials that exhibited improved tensile strength and thermal degradation temperatures compared to traditional polymers.
Chemical Reactions
This compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | The furan ring can be oxidized to form furan derivatives. |
| Reduction | Can be reduced to modify functional groups. |
| Substitution | The cyclopropyl group can be substituted with other groups. |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antioxidant Potential: Furan-containing analogs (e.g., Compound 11) show radical scavenging activity, suggesting the target compound’s furan group may confer similar properties .
- Metabolic Stability : Cyclopropane rings in compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide resist oxidative metabolism, which could extend the target compound’s half-life .
- Toxicity Considerations : N-(4-Bromophenyl)-3-phenylpropanamide’s safety profile highlights the need for rigorous toxicological studies on halogenated or complex amides .
Preparation Methods
Synthesis of the Cyclopropyl-Furan-Hydroxyethyl Amine Intermediate
The amine intermediate is synthesized via a Mannich-type reaction or reductive amination . A representative protocol involves:
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Condensation of cyclopropyl ketone derivatives with furan-2-carbaldehyde in the presence of ammonium acetate.
-
Subsequent reduction of the imine intermediate using sodium borohydride or catalytic hydrogenation.
Critical parameters include solvent choice (e.g., methanol or ethanol) and temperature control (0–25°C) to prevent epimerization.
Stepwise Synthesis Protocols
| Component | Quantity | Conditions |
|---|---|---|
| Furan-2-ylboronic acid | 1.2 equiv | Pd(OAc)₂ (0.05 equiv), SPhos |
| Cyclopropane bromide | 1.0 equiv | K₃PO₄ (3.0 M), dioxane, 60°C |
| Reaction Time | 3–18 hours | Yield: 85–98% |
This method achieves high regioselectivity due to the electron-rich nature of the furan ring.
Hydroxylation and Amine Functionalization
The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation or epoxide ring-opening . For example:
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Epoxidation of allylcyclopropane using m-CPBA, followed by acid-catalyzed hydrolysis to yield the diol.
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Selective protection of the primary alcohol with TIPSCl, enabling secondary alcohol oxidation to the ketone.
Amide Bond Formation
Coupling with 3-Phenylpropanoyl Chloride
The final step involves reacting the amine intermediate with 3-phenylpropanoyl chloride under Schotten-Baumann conditions:
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.
Alternative Methods: Carbodiimide-Mediated Coupling
For acid-sensitive substrates, TCFH/NMI (tetramethylchloroformamidinium hexafluorophosphate/N-methylimidazole) promotes amide bond formation without racemization:
| Reagent | Role |
|---|---|
| TCFH | Activates carboxyl |
| NMI | Scavenges HCl |
This method is preferred for stereochemically complex intermediates.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial protocols emphasize flow chemistry to enhance reproducibility and safety:
Solvent and Catalyst Recycling
-
Green solvent systems : Cyclopentyl methyl ether (CPME) replaces toluene in extraction steps, reducing environmental impact.
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Pd nanoparticle recovery : Magnetic Pd catalysts achieve >95% recovery via simple filtration.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.25–7.15 (m, 5H, Ar-H)
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δ 6.35 (dd, J = 3.5 Hz, 1H, furan-H)
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δ 4.12 (s, 1H, -OH)
HRMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O):
Challenges and Troubleshooting
Epimerization During Amidation
The β-hydroxy amine moiety is prone to epimerization under basic conditions. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide?
- Methodology : The synthesis of structurally similar propanamide derivatives often involves multi-step organic reactions, including nucleophilic substitution, condensation, or cyclopropane ring formation. For example, highlights the use of TLC, GCMS, FTIR, and NMR to validate intermediates and final products. Key steps may include protecting group strategies for the hydroxyl and amino functionalities, followed by coupling reactions (e.g., amide bond formation via carbodiimide chemistry) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology : Use orthogonal analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve absolute configuration, as demonstrated in studies of analogous compounds (e.g., , where crystallographic data resolved stereochemical ambiguities) .
Q. What preliminary assays are suitable for screening biological activity?
- Methodology : Start with in vitro assays:
- Antimicrobial activity : Broth microdilution for MIC/MBC determination against clinically relevant pathogens (e.g., uropathogenic E. coli as in ) .
- Enzyme inhibition : Fluorescence-based assays (e.g., Fim-H adhesion inhibition, as docked in ) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Orthogonal assays : Combine enzyme inhibition data with phenotypic assays (e.g., biofilm inhibition via SEM, as in ) to confirm mechanistic relevance .
- Dose-response validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities independently .
- Computational validation : Replicate molecular docking studies (e.g., with Fim-H receptor, PDB ID: 4X5R) to assess ligand-receptor interactions and binding mode consistency .
Q. What strategies optimize the stereochemical configuration during synthesis?
- Methodology :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose/cellulose derivatives) to separate enantiomers.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclopropanation, as seen in related furan-containing compounds () .
Q. How can ADME properties be computationally predicted for this compound?
- Methodology :
- Software tools : Use SwissADME or QikProp to predict logP, solubility, and permeability.
- Molecular dynamics (MD) simulations : Assess membrane penetration (e.g., POPC bilayer models) and plasma protein binding.
- CYP450 inhibition profiling : Docking against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
Q. What experimental designs are robust for assessing receptor selectivity?
- Methodology :
- Panel screening : Test against structurally related receptors (e.g., GPCRs, as in ) to identify off-target effects.
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify Ki values .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational docking and experimental binding data?
- Methodology :
- Ensemble docking : Account for receptor flexibility by docking against multiple conformations (e.g., from MD trajectories).
- Free energy calculations : Use MM/GBSA or FEP+ to refine binding affinity predictions.
- Mutagenesis studies : Validate key residues identified in docking (e.g., Fim-H receptor mutations in ) .
Q. What statistical approaches are appropriate for dose-response studies?
- Methodology :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Error propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in potency metrics.
Tables for Key Data
| Property | Technique/Assay | Example from Evidence |
|---|---|---|
| Stereochemical purity | Chiral HPLC, X-ray crystallography | (crystallographic screening) |
| Binding affinity (Fim-H) | SPR, ITC, Molecular docking | (docking with PDB 4X5R) |
| ADME prediction | SwissADME, MD simulations | (ADME profiling) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
